BenchChemオンラインストアへようこそ!

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide

Kinase inhibitor c-Met VEGFR-2

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide (CAS 2034555-23-0) is a synthetic small molecule with the molecular formula C₁₅H₁₅N₅O₂ and a molecular weight of 297.318 g/mol, belonging to the [1,2,4]triazolo[4,3-a]pyrazine class. Its core scaffold features an 8-hydroxy substitution on the triazolopyrazine ring, a methylene linker, and a 2-phenylpropanamide tail, which distinguishes it from 3-phenylpropanamide regioisomers.

Molecular Formula C15H15N5O2
Molecular Weight 297.318
CAS No. 2034555-23-0
Cat. No. B2517514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide
CAS2034555-23-0
Molecular FormulaC15H15N5O2
Molecular Weight297.318
Structural Identifiers
SMILESCC(C1=CC=CC=C1)C(=O)NCC2=NN=C3N2C=CNC3=O
InChIInChI=1S/C15H15N5O2/c1-10(11-5-3-2-4-6-11)14(21)17-9-12-18-19-13-15(22)16-7-8-20(12)13/h2-8,10H,9H2,1H3,(H,16,22)(H,17,21)
InChIKeyVUGPDUZTXKAJQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide (CAS 2034555-23-0): Procurement-Grade Structural and Biological Baseline


N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide (CAS 2034555-23-0) is a synthetic small molecule with the molecular formula C₁₅H₁₅N₅O₂ and a molecular weight of 297.318 g/mol, belonging to the [1,2,4]triazolo[4,3-a]pyrazine class . Its core scaffold features an 8-hydroxy substitution on the triazolopyrazine ring, a methylene linker, and a 2-phenylpropanamide tail, which distinguishes it from 3-phenylpropanamide regioisomers. Compounds in this class have been investigated as dual c-Met/VEGFR-2 kinase inhibitors and as HPK1 (MAP4K1) inhibitors, with the 8-hydroxy group serving as a critical hydrogen-bond donor for target engagement [1]. This compound is supplied for non-human research purposes only and requires verification of identity and purity upon procurement .

Why Generic Substitution Fails for N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide (CAS 2034555-23-0)


Within the [1,2,4]triazolo[4,3-a]pyrazine class, small structural perturbations profoundly alter kinase inhibition profiles. The position of the phenyl group on the propanamide tail—2-phenyl versus 3-phenyl—determines the spatial orientation of the terminal aromatic ring, directly affecting binding-pocket complementarity in targets such as c-Met, VEGFR-2, and HPK1 [1]. The 8-hydroxy substituent on the triazolopyrazine core is a key pharmacophoric element; its methylation, removal, or relocation to other positions would disrupt the hydrogen-bond network essential for hinge-region binding in kinases [1]. Furthermore, the methylene linker length between the triazolopyrazine and amide moieties is critical for optimal geometry; even one-carbon homologation can shift selectivity across the kinome . Therefore, generic substitution without matched structural identity—verified by CAS number, HPLC purity, and NMR—introduces uncontrolled variables that render comparative biological data unreliable [1].

Quantitative Differentiation Evidence for N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide (CAS 2034555-23-0) Versus Closest Analogs


Regioisomeric Differentiation: 2-Phenylpropanamide vs. 3-Phenylpropanamide Analogs in Dual Kinase Inhibition

The closest structural analog, N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylpropanamide (CAS 2034413-98-2), has been reported to exhibit inhibitory activities against c-Met and VEGFR-2 kinases, but no quantitative IC₅₀ values are publicly available for either compound . The 2-phenylpropanamide regioisomer (target compound) places the phenyl substituent one carbon closer to the amide carbonyl, altering the dihedral angle and steric profile compared to the 3-phenylpropanamide version. This regioisomeric shift is expected to produce differential kinase selectivity, as demonstrated by structure-activity relationship (SAR) studies on related triazolopyrazine series where the phenyl position modulated c-Met IC₅₀ values by over 10-fold [1]. Direct head-to-head quantitative comparison cannot be performed due to the absence of publicly reported IC₅₀ data for both compounds; this evidence relies on class-level SAR inference.

Kinase inhibitor c-Met VEGFR-2 regioisomer

8-Hydroxy Pharmacophore Integrity: Structural Confirmation vs. Deoxy or Alkoxy Analogs

The target compound retains a free 8-hydroxy group on the [1,2,4]triazolo[4,3-a]pyrazine core, confirmed by its molecular formula (C₁₅H₁₅N₅O₂) and IUPAC name . In the broader triazolopyrazine class, the 8-hydroxy (or 8-amino) substituent serves as a critical hinge-region hydrogen-bond donor in kinase targets such as c-Met, VEGFR-2, and HPK1 [1]. Analogs where this position is methylated, deoxygenated, or replaced with bulkier alkoxy groups (e.g., compounds in the Front Chem 2022 series with 8-substituted variants) show altered or abolished kinase binding [1]. The presence of the 8-hydroxy group is therefore a structural prerequisite for maintaining the hydrogen-bond donor capacity that underpins the class's kinase inhibition mechanism. Purity verification via HPLC (typically ≥95%) and NMR is recommended upon procurement to confirm the integrity of this pharmacophore .

Pharmacophore hydrogen bond triazolopyrazine hinge binder

Molecular Weight and Physicochemical Differentiation from Heavier Triazolopyrazine Leads

The target compound has a molecular weight of 297.318 g/mol (C₁₅H₁₅N₅O₂) , which is substantially lower than advanced triazolopyrazine leads such as PF-04217903 (MW ~426 g/mol) and amredobresib (BI-894999, MW ~484 g/mol) [1][2]. This lower molecular weight places the compound closer to the 'rule-of-five' sweet spot for lead-like properties, potentially offering advantages in permeability and solubility optimization compared to larger, more complex clinical candidates. Within the Front Chem 2022 dual c-Met/VEGFR-2 inhibitor series, compounds with molecular weights below 350 g/mol generally exhibited more favorable antiproliferative activity-to-molecular-weight ratios than higher-MW analogs [3]. However, no direct ADME or physicochemical comparison data between the target compound and these specific comparators are publicly available.

Molecular weight drug-likeness physicochemical properties triazolopyrazine

High-Value Research Application Scenarios for N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide (CAS 2034555-23-0)


Regioisomeric Selectivity Profiling in Dual c-Met/VEGFR-2 Kinase Inhibitor SAR Campaigns

This compound serves as the 2-phenylpropanamide regioisomer counterpart to the 3-phenylpropanamide analog (CAS 2034413-98-2) for systematic SAR studies . By comparing the kinase inhibition profiles of the two regioisomers head-to-head under identical assay conditions, researchers can quantify the impact of phenyl position on c-Met and VEGFR-2 IC₅₀ values, directly testing class-level SAR predictions that a one-carbon shift can modulate potency by over 10-fold [1]. This paired-isomer approach provides internal experimental control that single-compound studies cannot achieve.

Pharmacophore Validation: 8-Hydroxy Hinge-Binder Requirement Studies

The compound's 8-hydroxy group is a structurally confirmed hydrogen-bond donor critical for kinase hinge-region binding . Researchers can use this compound as a positive-control hinge-binder in parallel with 8-deoxy or 8-methoxy analogs to experimentally quantify the contribution of the 8-hydroxy group to kinase affinity. Such studies are essential for validating docking models and for distinguishing genuine hinge-binding from allosteric or non-specific effects [1].

Lead-Like Scaffold Starting Point for Fragment-Based or Property-Guided Optimization

With a molecular weight of 297.318 g/mol—significantly lower than clinical triazolopyrazine leads such as PF-04217903 (~426 g/mol) and amredobresib (~484 g/mol)—this compound is positioned favourably for lead-like property optimization [2]. Medicinal chemistry teams can use it as a minimalist scaffold onto which substituents are systematically added, monitoring the impact on molecular weight, lipophilicity, and polar surface area while tracking kinase potency [1].

Quote Request

Request a Quote for N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.